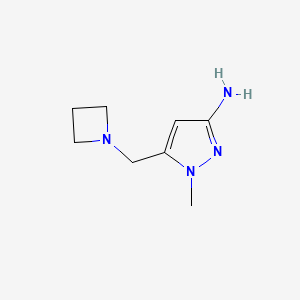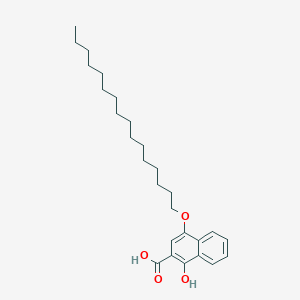
8-Bromo-2-chloroquinoline-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-chloroquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of bromine and chlorine substituents at the 8th and 2nd positions, respectively, and a carboxaldehyde group at the 3rd position on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction using a Vilsmeier reagent (DMF + POCl₃ or PCl₅) upon heating . The reaction conditions often include the use of different catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2-chloroquinoline-3-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions to form various heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxaldehyde group yields a carboxylic acid, while reduction yields an alcohol. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-chloroquinoline-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-chloroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the carboxaldehyde group, which can react with nucleophiles in biological systems. The bromine and chlorine substituents can also influence the compound’s reactivity and binding affinity to various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-chloroquinoline-3-carboxaldehyde: Similar structure but with the bromine atom at the 6th position instead of the 8th.
2-Chloroquinoline-3-carbaldehyde: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
Uniqueness
8-Bromo-2-chloroquinoline-3-carbaldehyde is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of both halogens and the carboxaldehyde group makes it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C10H5BrClNO |
|---|---|
Molekulargewicht |
270.51 g/mol |
IUPAC-Name |
8-bromo-2-chloroquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H5BrClNO/c11-8-3-1-2-6-4-7(5-14)10(12)13-9(6)8/h1-5H |
InChI-Schlüssel |
ARFJBUGMPWRAJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Br)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-N,N-dimethyl-6-[3-(trifluoromethyl)phenoxy]pyridin-4-amine](/img/structure/B8529782.png)




![Bis[(4-methylcyclohex-3-en-1-yl)methyl] butanedioate](/img/structure/B8529806.png)





![3-Benzoyl-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridin-5(1H)-one](/img/structure/B8529847.png)


